molecular formula C9H5ClINO B3214997 6-chloro-4-iodo-1H-indole-3-carbaldehyde CAS No. 115666-31-4

6-chloro-4-iodo-1H-indole-3-carbaldehyde

Cat. No.: B3214997
CAS No.: 115666-31-4
M. Wt: 305.5 g/mol
InChI Key: SQXFQFAMNUXKTL-UHFFFAOYSA-N
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Description

6-Chloro-4-iodo-1H-indole-3-carbaldehyde ( 115666-31-4) is a high-purity, halogenated indole derivative of significant interest in advanced chemical research and drug discovery. This compound features a molecular formula of C 9 H 5 ClINO and a molecular weight of 305.50 g/mol . Its structure incorporates both chloro and iodo substituents on the indole ring system, making it a versatile and reactive intermediate for constructing complex molecular architectures. Research Applications and Value This compound serves as a key synthetic building block, primarily valued for the reactivity of the iodo group which enables efficient carbon-carbon bond formation through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings . The 3-carbaldehyde functional group provides an additional site for nucleophilic addition or condensation reactions, allowing researchers to generate diverse libraries of indole derivatives for structure-activity relationship studies. Its structural features make it particularly valuable in medicinal chemistry for developing potential therapeutic agents, given that indole-3-carbaldehyde derivatives are known to exhibit significant biological activity as metabolites of tryptophan and as ligands for the aryl hydrocarbon receptor in immunological research . Handling and Storage For optimal stability, this product should be stored under inert conditions at 2-8°C . Researchers should note that similar indole-3-carbaldehyde compounds may exhibit hazards including skin and eye irritation, and precautions should be taken to use appropriate personal protective equipment during handling . Regulatory Status This product is intended For Research Use Only and is not approved for human, therapeutic, or veterinary applications. Please refer to the product's Safety Data Sheet for comprehensive handling and safety information before use.

Properties

IUPAC Name

6-chloro-4-iodo-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClINO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXFQFAMNUXKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C=O)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-iodo-1H-indole-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-iodo-1H-indole-3-carbaldehyde.

    Chlorination: The 4-iodo-1H-indole-3-carbaldehyde is then subjected to chlorination using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine and iodine atoms in 6-chloro-4-iodo-1H-indole-3-carbaldehyde are susceptible to nucleophilic substitution. For example:

  • Iodine substitution : In reactions with anthranilic acid derivatives, the iodine atom is replaced to form fused heterocycles. This is critical in synthesizing quinazolinone derivatives .

  • Chlorine substitution : The chlorine atom can be displaced under SNAr (nucleophilic aromatic substitution) conditions, particularly in the presence of electron-withdrawing groups that activate the ring .

Cyclization and Heterocycle Formation

This compound participates in cyclization reactions to form nitrogen-containing heterocycles:

Indazole Formation via Nitrosation

Nitrosation of the indole core at position C3 forms 1H-indazole-3-carboxaldehyde derivatives. Substituents on the indole ring significantly impact yields :

Substituent (Position 5)Reaction ConditionsProduct Yield
NHBocHNO₂, HCl, 0°C → rt, 2 h78%
PiperidylHNO₂, HCl, 0°C → rt, 2 h15%
CHOHNO₂, HCl, 0°C → rt, 2 h56%
CNHNO₂, HCl, 0°C → rt, 2 h57%

Electron-donating groups (e.g., NHBoc) enhance stability and yield, while bulky groups (e.g., piperidyl) lead to dimerization and reduced efficiency .

Oxidation and Deformylation

The aldehyde group undergoes oxidation under mild conditions:

  • Oxidation of Dihydroquinazolinone : Air oxidation converts dihydroquinazolinone (6a ) to quinazolinone (3a ) in ethanol with no additional reagents required .

  • Deformylation : Acidic or oxidative conditions can cleave the aldehyde group, yielding 3-unsubstituted indole derivatives .

Mechanistic Insights

  • Nitrosation Pathway : Nitrosation initiates at C3, forming an oxime intermediate. Subsequent water addition at C2 triggers ring-opening and reclosure to form indazole-carboxaldehyde .

  • Halogen Bonding : The iodine atom participates in halogen bonding, directing regioselectivity in substitution reactions .

Key Intermediate in Drug Discovery

  • Quinazolinones derived from this compound show potential as kinase inhibitors .

  • Indazole-carboxaldehydes serve as precursors to bioactive molecules, including antimicrobial and anticancer agents .

Limitations

  • Electron-withdrawing groups (e.g., –CHO, –CN) reduce reaction rates due to decreased electron density at reactive sites .

  • Competing dimerization occurs in substrates with bulky substituents .

Scientific Research Applications

6-chloro-4-iodo-1H-indole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-4-iodo-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. The chlorine and iodine atoms can also participate in halogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key structural analogs include halogenated indole-3-carbaldehydes with variations in substituent positions, halogen types, or additional functional groups. Below is a comparative analysis:

Table 1: Comparison of Key Analogs
Compound Name CAS Number Substituents Molecular Weight (g/mol) Similarity Score Key Properties/Applications
6-Chloro-4-iodo-1H-indole-3-carbaldehyde - Cl (C6), I (C4), CHO (C3) ~295.5* - Halogen bonding, synthetic intermediate
6-Chloro-1H-indole-3-carbaldehyde 703-82-2 Cl (C6), CHO (C3) 179.6 0.92 Precursor for hydrazones
5-Chloro-1H-indole-3-carbaldehyde 827-01-0 Cl (C5), CHO (C3) 179.6 0.92 Antifungal agent precursor
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde 1202766-19-5 Br (C6), OCH3 (C4), CHO (C3) 284.1 - Enhanced lipophilicity, photostability
1H-Indole-4-carbaldehyde 1074-86-8 CHO (C4) 145.16 0.96† Isomeric aldehyde position

*Calculated based on elemental composition.
†Similarity to indole-3-carbaldehydes.

Physicochemical Properties

  • Halogen Effects: The iodo group in the target compound increases molecular weight and polarizability compared to chloro or bromo analogs.
  • Solubility : The aldehyde group confers moderate polarity, but halogenation (especially iodine) reduces aqueous solubility. For instance, 1H-indole-4-carbaldehyde has a logP of 1.65 (predicted), whereas iodinated derivatives may exhibit higher logP values .

Key Research Findings

  • Positional Isomerism : Moving the chloro substituent from C6 to C5 (as in 5-chloroindole-3-carbaldehyde) alters electronic distribution, affecting reactivity in nucleophilic substitutions .
  • Halogen Exchange : Replacing iodine with bromo or methoxy groups modulates steric bulk and electronic effects, impacting binding affinity in biological systems .
  • Hydrazone Bioactivity : Hydrazone derivatives of 5-chloroindole-3-carbaldehyde show higher antifungal activity than their 6-chloro counterparts, likely due to improved membrane permeability .

Biological Activity

6-Chloro-4-iodo-1H-indole-3-carbaldehyde is a significant derivative of indole, characterized by its unique halogen substitutions and aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C10H7ClINO\text{C}_{10}\text{H}_{7}\text{ClI}\text{N}\text{O}

Key Features:

  • Chlorine atom at the 6th position.
  • Iodine atom at the 4th position.
  • Aldehyde group at the 3rd position.

These modifications enhance the compound's reactivity and biological interactions, making it a valuable candidate for drug development.

The mechanism of action for this compound involves its ability to act as an electrophile due to the presence of the aldehyde group. This allows it to form covalent bonds with nucleophilic sites in biological molecules. The halogen atoms (chlorine and iodine) can participate in halogen bonding and other non-covalent interactions, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM
Pseudomonas aeruginosa13.40 µM

The effectiveness against both Gram-positive and Gram-negative bacteria suggests its potential use in treating infections caused by resistant strains .

Anticancer Activity

The compound has also demonstrated anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

Cancer Cell LineIC50 (µM)
A549 (Lung cancer)<10
HeLa (Cervical cancer)<10
MCF7 (Breast cancer)<10

These results indicate that this compound may serve as a lead compound for further development in cancer therapy .

Study on Antimicrobial Properties

In a recent study, researchers evaluated the antimicrobial activity of several indole derivatives, including this compound. The study found that this compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial in combating antibiotic resistance.

Study on Anticancer Effects

Another study focused on the cytotoxic effects of indole derivatives on cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant antiproliferative activities against rapidly dividing cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-chloro-4-iodo-1H-indole-3-carbaldehyde?

  • Methodological Answer : The synthesis involves sequential halogenation of the indole scaffold. First, introduce chlorine at position 6 via electrophilic substitution using reagents like SOCl2\text{SOCl}_2 or NCS\text{NCS}. Subsequent iodination at position 4 can be achieved using iodine monochloride (ICl\text{ICl}) or NIS\text{NIS} (N-iodosuccinimide) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Purification typically employs column chromatography with hexane/ethyl acetate gradients .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR for characteristic shifts (e.g., aldehyde proton at ~10 ppm, indole ring protons).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (M+M^+) and isotopic patterns (iodine contributes a distinct 127I^{127}\text{I}/129I^{129}\text{I} signature).
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

  • Methodological Answer : The aldehyde at position 3 undergoes nucleophilic addition (e.g., Grignard reactions), oxidation to carboxylic acids (using KMnO4\text{KMnO}_4), or reductive amination (with NaBH3CN\text{NaBH}_3\text{CN}). Steric hindrance from the 4-iodo substituent may slow reactions; optimize solvent polarity (e.g., THF for less hindered access) .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using synchrotron radiation or Mo-Kα sources. Refinement via SHELXL (for small molecules) can resolve torsional angles and halogen bonding between iodine and adjacent groups. Compare experimental data with DFT-optimized geometries to validate electronic effects .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer :

  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in biological assay datasets.
  • Replication : Synthesize batches with controlled substituent positions (e.g., 4-bromo vs. 4-iodo analogs) to isolate electronic vs. steric effects.
  • Cross-Platform Assays : Use orthogonal techniques (e.g., SPR binding vs. cellular cytotoxicity) to confirm target engagement .

Q. How can computational methods predict synthetic pathways for novel derivatives?

  • Methodological Answer : Employ retrosynthesis tools (e.g., AI-driven platforms like Pistachio or Reaxys) to prioritize feasible routes. For example:

  • Retrosynthetic Step : Dehalogenation of 4-iodo group via palladium-catalyzed coupling.
  • Feasibility Scoring : Rank precursors by availability and reaction yields using databases like PubChem or SciFinder .

Q. What are the challenges in characterizing halogen bonding interactions in this compound’s solid-state structure?

  • Methodological Answer : Use high-resolution SC-XRD to measure C-IO\text{C-I}\cdots\text{O} (aldehyde) distances and angles. Compare with Hirshfeld surface analysis to quantify interaction strengths. Note that thermal motion may obscure weak interactions; collect data at low temperatures (100 K) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-4-iodo-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-chloro-4-iodo-1H-indole-3-carbaldehyde

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